2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazole core with multiple functional groups. Key structural elements include:
- 1,2,4-Triazole ring: Substituted at position 4 with an allyl group (prop-2-en-1-yl) and at position 5 with a [(4-methylphenyl)sulfanyl]methyl moiety.
- Acetamide side chain: Linked to the triazole via a sulfanyl (–S–) bridge and terminating in an N-(2,6-dimethylphenyl) group.
Properties
CAS No. |
540498-19-9 |
|---|---|
Molecular Formula |
C23H26N4OS2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H26N4OS2/c1-5-13-27-20(14-29-19-11-9-16(2)10-12-19)25-26-23(27)30-15-21(28)24-22-17(3)7-6-8-18(22)4/h5-12H,1,13-15H2,2-4H3,(H,24,28) |
InChI Key |
ODWJMLVLFSNEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Research indicates that compounds with triazole moieties often exhibit significant biological activities, particularly as antifungal agents and enzyme inhibitors.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against fungal infections. Studies have shown that similar compounds can inhibit the growth of various fungal pathogens by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, triazole derivatives have been explored for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus respectively.
Case Study: Acetylcholinesterase Inhibition
In silico studies have indicated that related compounds can effectively bind to the active site of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cognitive functions and managing symptoms associated with Alzheimer's disease.
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in material science, particularly in developing novel polymers or coatings.
Polymer Synthesis
The sulfanyl groups can serve as reactive sites for polymerization processes, potentially leading to materials with enhanced mechanical properties or specific functionalities such as conductivity or thermal stability.
Mechanism of Action
The mechanism of action for 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and sulfanyl groups are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on molecular features, synthesis, and spectral properties.
Table 1: Structural and Functional Comparison
* Inferred from analogous triazole syntheses in .
Structural and Functional Analysis
Core Heterocycle Differences: The target compound’s 1,2,4-triazole core (vs. 1,2,3-triazole in 6m) may confer distinct electronic and steric properties. 1,2,4-Triazoles are known for enhanced thermal stability and diverse pharmacological activities compared to 1,2,3-triazoles .
Substituent Effects: Sulfanyl vs. Ether/Chloro Groups: The [(4-methylphenyl)sulfanyl]methyl group in the target compound could improve lipophilicity and enable disulfide bond formation, whereas 6m’s naphthalenyloxy and chloro groups may enhance π-π stacking or halogen bonding .
Synthetic Routes :
- Both compounds likely utilize 1,3-dipolar cycloaddition , a common method for triazole synthesis. However, the target compound’s allyl and sulfanyl substituents may require tailored precursors (e.g., propargyl derivatives or thiol-containing reagents).
Spectroscopic Characterization :
- While 6m’s IR and HRMS data are well-documented (e.g., C=O stretch at 1678 cm⁻¹), the target compound’s spectral profile would be expected to show similar acetamide C=O absorption (~1650–1700 cm⁻¹) and distinct S–S or C–S stretches (~600–700 cm⁻¹) .
Structural Analysis Tools
Both compounds’ crystal structures (if resolved) could employ SHELX software (e.g., SHELXL for refinement, SHELXT for space-group determination), as described in –5. These tools ensure accurate bond-length and angle measurements, critical for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 438.6 g/mol. The structural representation includes multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4OS2 |
| Molecular Weight | 438.6 g/mol |
| SMILES | CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=CC=C3C)C |
| InChI | InChI=1S/C23H26N4OS2/c1-5... |
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.
Anticancer Potential
Research has demonstrated that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, derivatives with similar structural motifs have been reported to inhibit cell proliferation in breast and lung cancer cell lines.
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary data suggest that the compound could enhance cholinergic transmission by preventing the breakdown of acetylcholine.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole compounds against Salmonella typhi and Bacillus subtilis, revealing moderate to strong antibacterial activity. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Cytotoxicity Assays : In a recent screening of triazole derivatives for anticancer activity, compounds were tested against various cancer cell lines. Notably, one derivative demonstrated over 70% inhibition at concentrations as low as 10 µM .
- Enzyme Inhibition Studies : A comparative analysis showed that triazole derivatives could inhibit AChE activity with IC50 values ranging from 50 to 200 nM, indicating potential therapeutic applications in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
